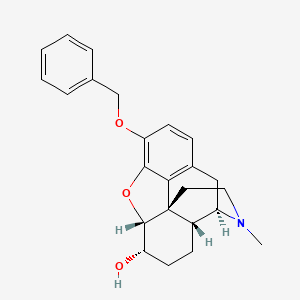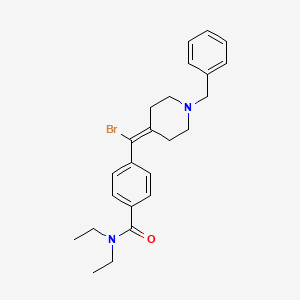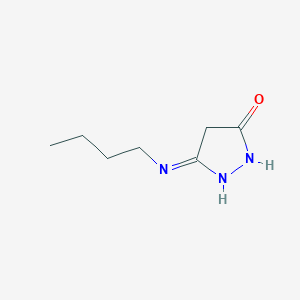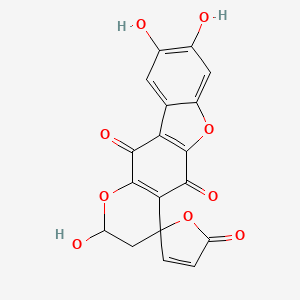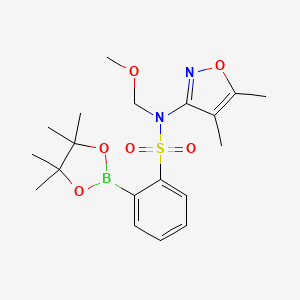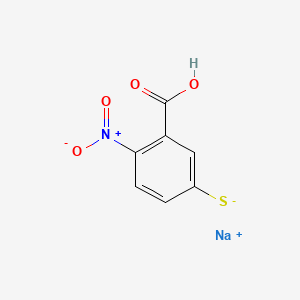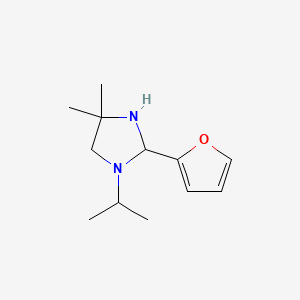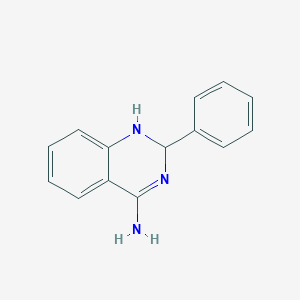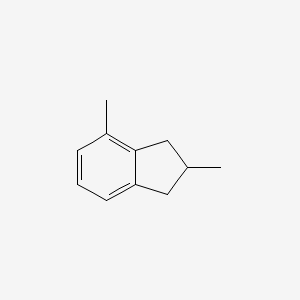
1H-Indene, 2,3-dihydrodimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-2,3-dihydro-1H-indene is an organic compound with the molecular formula C11H14. It is a derivative of indene, characterized by the presence of two methyl groups at the 2 and 4 positions of the indene ring. This compound is a colorless liquid at room temperature and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-2,3-dihydro-1H-indene typically involves the hydrogenation of indene derivatives. One common method involves the hydrogenation of 4,7-dimethylindene using a suitable catalyst under controlled conditions . Another approach is the reaction of o-xylene with ethylene, followed by hydrogenation and dehydrogenation steps to yield the desired product .
Industrial Production Methods
Industrial production of 2,4-dimethyl-2,3-dihydro-1H-indene often employs catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing catalysts such as palladium or platinum on carbon supports. The reaction conditions, including temperature and pressure, are carefully controlled to ensure efficient conversion and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.
Reduction: Reduction reactions can further hydrogenate the compound, leading to fully saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for reduction reactions.
Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted indenes, ketones, alcohols, and fully hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-2,3-dihydro-1H-indene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,4-dimethyl-2,3-dihydro-1H-indene and its derivatives involves interactions with various molecular targets and pathways. These interactions can include binding to specific receptors, inhibition of enzymes, and modulation of signaling pathways. The exact mechanism depends on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indane (2,3-dihydro-1H-indene): A parent compound without the methyl substitutions.
4,7-Dimethylindane: Similar structure but with methyl groups at different positions.
1,1-Dimethylindane: Another derivative with methyl groups at the 1 position .
Uniqueness
2,4-Dimethyl-2,3-dihydro-1H-indene is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where other indene derivatives may not be suitable.
Eigenschaften
CAS-Nummer |
53563-67-0 |
|---|---|
Molekularformel |
C11H14 |
Molekulargewicht |
146.23 g/mol |
IUPAC-Name |
2,4-dimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H14/c1-8-6-10-5-3-4-9(2)11(10)7-8/h3-5,8H,6-7H2,1-2H3 |
InChI-Schlüssel |
GBDOKROGRPXCLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=CC=CC(=C2C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


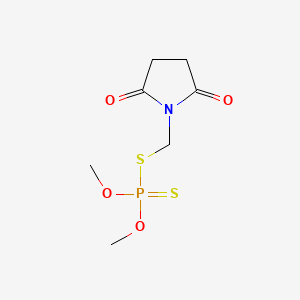
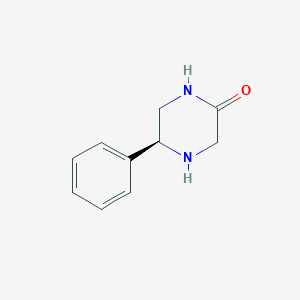
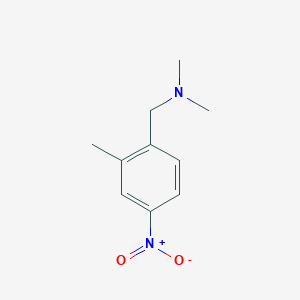

![3-Methylthiazolo[3,2-a]benzimidazole-2-carboxylic acid](/img/structure/B13941012.png)
